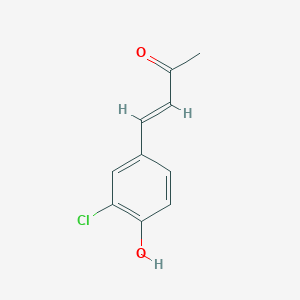

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one

Beschreibung

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one is a substituted α,β-unsaturated ketone characterized by a phenyl ring bearing both chloro (-Cl) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like curcuminoids and dehydrozingerone analogs .

Eigenschaften

Molekularformel |

C10H9ClO2 |

|---|---|

Molekulargewicht |

196.63 g/mol |

IUPAC-Name |

(E)-4-(3-chloro-4-hydroxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h2-6,13H,1H3/b3-2+ |

InChI-Schlüssel |

RRHPQDJWLFGPBX-NSCUHMNNSA-N |

Isomerische SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)Cl |

Kanonische SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including enzyme inhibition.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions are crucial for its biological activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic Properties

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: The electron-donating dimethylamino (-NMe₂) group at the para position red-shifts UV-Vis absorption (λₘₐₓ = 375 nm) due to enhanced conjugation, compared to the electron-withdrawing nitro group in (E)-4-(4-nitrophenyl)but-3-en-2-one (λₘₐₓ = 323 nm) .

- 4-(3-Hydroxyphenyl)but-3-en-2-one : A meta-hydroxyl substituent results in weaker conjugation compared to the para-substituted analogs, as evidenced by reduced absorption intensity in UV-Vis spectra .

Substituent Position and Bioactivity

- Retro-Curcuminoids: Compounds like (E)-4-(2-hydroxyphenyl)but-3-en-2-one (ortho-OH) and (E)-4-(4-hydroxyphenyl)but-3-en-2-one (para-OH) show varying bioactivities depending on hydroxyl positioning. The para-OH analogs exhibit stronger antioxidant properties, while ortho-OH derivatives may hinder steric interactions .

- 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one : The 3-Cl,4-OH configuration mimics natural product scaffolds, enhancing binding to hydrophobic pockets (via Cl) and forming hydrogen bonds (via OH), as seen in 17β-HSD2 inhibitors .

Enzyme Inhibition

- 2-(3-Chloro-4-hydroxyphenyl)acetamide derivatives : The addition of a second aromatic ring (e.g., N-phenethyl group) enhances 17β-HSD2 inhibition (IC₅₀ < 1 µM) by enabling π-π stacking with aromatic residues .

- 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one : The extended conjugation and substituent positioning may mimic these interactions, though activity data specific to this compound are pending .

Sunscreen Potential

Biologische Aktivität

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one, also known as a derivative of chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a chalcone backbone characterized by the presence of a 3-chloro-4-hydroxyphenyl group. This structure is crucial for its biological interactions and potential therapeutic applications.

1. Anticancer Activity

Chalcone derivatives, including 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

Mechanism of Action:

- Estrogen Receptor Modulation: The compound has been shown to act as an antagonist for estrogen receptors (ERα and ERβ), suggesting its potential in breast cancer treatment. In silico studies indicate favorable binding interactions with the ligand-binding domains of these receptors, which are critical in the development of breast cancer therapeutics .

Case Study:

In a study evaluating the effects of various chalcone derivatives on breast cancer cells, 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains.

Mechanism of Action:

- Inhibition of Bacterial Growth: Studies indicate that 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

| Bacillus subtilis | 16 µg/mL |

3. Anti-inflammatory Activity

Research has indicated that the compound possesses anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

Mechanism of Action:

- Cytokine Inhibition: The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play significant roles in inflammatory responses .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one with various biological targets.

Findings:

The docking results suggest that the compound binds effectively to key enzymes involved in cancer progression and inflammation, supporting its potential as a lead compound for drug development .

Q & A

Basic: What are the standard synthetic routes for 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one?

The compound is typically synthesized via an aldol condensation reaction. A common method involves reacting p-chlorobenzaldehyde with acetone under basic conditions (e.g., 20% NaOH). The reaction proceeds through the formation of an α,β-unsaturated ketone intermediate, with careful control of stoichiometry and temperature to optimize yield. For example, (E)-4-(p-chlorophenyl)but-3-en-2-one analogs have been synthesized by dropwise addition of NaOH to a solution of p-chlorobenzaldehyde in acetone, followed by isolation via vacuum filtration .

Basic: How can researchers safely handle and store this compound in the laboratory?

Safety protocols include:

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves (tested for chemical compatibility), and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services .

Intermediate: What spectroscopic and crystallographic methods are recommended for structural validation?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (e.g., <1.0 Å) minimizes errors in hydrogen atom positioning .

- Spectroscopy : Combine NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Intermediate: How can hydrogen-bonding patterns influence the compound’s crystallinity?

Hydrogen bonding between the hydroxyl (-OH) and ketone groups can stabilize crystal packing. Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings, which are critical for predicting crystal stability and solubility. Computational tools (e.g., Mercury CSD) aid in visualizing these interactions .

Advanced: What strategies optimize synthetic yield for structurally related α,β-unsaturated ketones?

- Catalyst Screening : Test organocatalysts (e.g., pyrrolidine derivatives) to enhance enolate formation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield in analogous systems .

Advanced: How is cytotoxicity evaluated for this compound in cancer research?

- Cell-Based Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Dose-Response Curves : Test concentrations from 1–100 µM, with curcumin or doxorubicin as positive controls.

- Mechanistic Studies : Flow cytometry (apoptosis analysis) and ROS detection kits validate biological activity .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity : Validate compound purity (>95%) via HPLC.

- Experimental Models : Compare results across cell lines (e.g., primary vs. metastatic cancer cells).

- Structural Analogues : Assess substituent effects (e.g., methoxy vs. chloro groups) on activity. For example, 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one shows reduced cytotoxicity compared to the chloro derivative .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–78) and blood-brain barrier permeability (low).

- Docking Studies : Target enzymes (e.g., COX-2 or topoisomerase II) using AutoDock Vina to rationalize anti-inflammatory or anticancer activity .

Advanced: How to design derivatives for enhanced pharmacological activity?

- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF₃) to improve metabolic stability.

- Hybrid Molecules : Conjugate with benzimidazole moieties (e.g., via aldol reactions) to target DNA intercalation.

- Prodrug Strategies : Esterify the hydroxyl group to enhance oral bioavailability .

Advanced: What are the challenges in characterizing hydrogen bonding in polymorphic forms?

Polymorphism affects solubility and stability. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.